molecular formula C10H21N B14465163 (2S,4R)-4-tert-Butyl-2-methylpiperidine CAS No. 72036-78-3

(2S,4R)-4-tert-Butyl-2-methylpiperidine

Cat. No.: B14465163
CAS No.: 72036-78-3
M. Wt: 155.28 g/mol
InChI Key: CDJJBDNOINTHLQ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-tert-Butyl-2-methylpiperidine is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butyl group at the 4-position and a methyl group at the 2-position. The stereochemistry of this compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-tert-Butyl-2-methylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-tert-Butyl-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,4R)-4-tert-Butyl-2-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its chiral nature.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-tert-Butyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-tert-Butyl-2-methylpiperidine: The enantiomer of (2S,4R)-4-tert-Butyl-2-methylpiperidine, with opposite stereochemistry.

    (2S,4S)-4-tert-Butyl-2-methylpiperidine: A diastereomer with different spatial arrangement of substituents.

    (2R,4R)-4-tert-Butyl-2-methylpiperidine: Another diastereomer with a unique stereochemical configuration.

Uniqueness

This compound is unique due to its specific (2S,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

72036-78-3

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(2S,4R)-4-tert-butyl-2-methylpiperidine

InChI

InChI=1S/C10H21N/c1-8-7-9(5-6-11-8)10(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

CDJJBDNOINTHLQ-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CCN1)C(C)(C)C

Canonical SMILES

CC1CC(CCN1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.